molecular formula C16H13ClN4O B10990602 3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10990602
M. Wt: 312.75 g/mol
InChI Key: OITJWRYTWNXSGT-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: is a chemical compound with the following structural formula:

C12H8ClNO\text{C}_{12}\text{H}_8\text{ClNO} C12​H8​ClNO

It belongs to the class of pyrazole derivatives and exhibits interesting properties due to its aromatic ring systems and functional groups. This compound has attracted attention in both academic research and industrial applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which allows the formation of carbon–carbon bonds. In this reaction, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .

Reaction Conditions::

Industrial Production:: Industrial-scale production methods may involve modifications of these synthetic routes to optimize yield, cost, and safety.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of aromatic ketones.

    Substitution: It may participate in substitution reactions, replacing functional groups on the pyrazole ring.

Common Reagents and Conditions::

    Boron Reagents: Boron reagents (such as organotrifluoroborates) play a crucial role in Suzuki–Miyaura coupling.

    Palladium Catalysts: These catalysts facilitate the carbon–carbon bond formation.

Major Products:: The major products depend on the specific reaction conditions and substituents present. A detailed analysis would require specific experimental data.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It could serve as a lead compound for drug development due to its structural features.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: It may have applications in materials science or agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific targets. Further studies are needed to elucidate its interactions with biological molecules.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare it with related pyrazole derivatives to understand its unique properties.

Remember that this overview provides a general understanding, and detailed investigations would require specialized literature and experimental data

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C16H13ClN4O/c1-21-14(16(22)19-15-7-2-3-8-18-15)10-13(20-21)11-5-4-6-12(17)9-11/h2-10H,1H3,(H,18,19,22)

InChI Key

OITJWRYTWNXSGT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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